

# Application Notes and Protocols: Dog-IM4 LNP for Non-Human Primate Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The **Dog-IM4** (Dioleoyl-imidazole-4) lipid nanoparticle (LNP) system is an advanced delivery vehicle for messenger RNA (mRNA) therapeutics and vaccines.[1][2] Comprising the novel ionizable lipid **DOG-IM4**, this formulation has demonstrated significant potential in preclinical studies, particularly in non-human primates (NHPs).[1][3][4] **Dog-IM4** LNPs are characterized by their enhanced stability and potent immunogenicity. This document provides detailed application notes and protocols for the use of **Dog-IM4** LNPs in NHP studies, summarizing key quantitative data and experimental methodologies from published research.

# Core Attributes of Dog-IM4 LNPs

**Dog-IM4** is an ionizable cationic lipid featuring an imidazole head group, a dioleoyl lipid tail, and a polyoxyethylene spacer. This unique structure contributes to the remarkable stability of the formulated LNPs, allowing for storage in phosphate-buffered saline (PBS) at 4°C for extended periods with minimal loss of activity. Studies have shown that **Dog-IM4** LNPs can effectively encapsulate and protect mRNA, facilitating its delivery and expression in vivo.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from non-human primate studies involving **Dog-IM4** LNPs.



Table 1: Physicochemical Characteristics of Dog-IM4 LNPs

| Parameter                                | Value                               | Reference |
|------------------------------------------|-------------------------------------|-----------|
| Ionizable Lipid                          | DOG-IM4                             | _         |
| Helper Lipids                            | DSPC, Cholesterol, DMPE-<br>PEG2000 |           |
| Molar Ratio<br>(Ionizable:DSPC:Chol:PEG) | 50:10:38.5:1.5                      | _         |
| N/P Ratio                                | 6                                   | -         |
| Average Particle Size (Z-average)        | ~130 nm                             | _         |
| Apparent pKa                             | 5.6                                 | -         |

Table 2: Immunogenicity in Cynomolgus Macaques (Influenza HA mRNA)

| Parameter                                      | 10 μg Dose<br>(DOG-IM4)                   | 50 μg Dose<br>(DOG-IM4) | 50 μg Dose<br>(L319 Control) | Reference |
|------------------------------------------------|-------------------------------------------|-------------------------|------------------------------|-----------|
| Number of<br>Animals                           | 5                                         | 5                       | 4                            |           |
| Hemagglutinatio<br>n Inhibition (HI)<br>Titers | Significantly<br>lower than 50 μg<br>dose | Similar to L319<br>LNPs | Benchmark                    | _         |

Table 3: Cytokine and Chemokine Response in Cynomolgus Macaques (Day 1 post-injection)



| Cytokine/Chemokin<br>e | 10 μg Dose (DOG-<br>IM4)        | 50 μg Dose (DOG-<br>IM4) | Reference |
|------------------------|---------------------------------|--------------------------|-----------|
| IL-1RA                 | Low and comparable to Vaxigrip® | 1000–10000 pg/mL         |           |
| I-TAC                  | Low and comparable to Vaxigrip® | ~100 pg/mL               |           |
| Eotaxin                | ~100 pg/mL                      | ~100 pg/mL               |           |
| IFN-α2a, IL-1β, IL-17  | No increase                     | No increase              |           |

Table 4: Biodistribution and Persistence in Non-Human Primates

| LNP Formulation | Biodistribution<br>Characteristic                                                                    | Reference    |
|-----------------|------------------------------------------------------------------------------------------------------|--------------|
| DOG-IM4         | Persistent at the injection site for up to seven days with slow trafficking to draining lymph nodes. |              |
| MC3 (Control)   | Rapid migration from the injection site to the draining lymph nodes within 6 hours.                  | <del>-</del> |

# **Experimental Protocols**

# I. Dog-IM4 LNP Formulation

This protocol describes the preparation of **Dog-IM4** LNPs using microfluidic mixing.

#### Materials:

- DOG-IM4 ionizable lipid
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol



- DMPE-PEG2000 (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- mRNA transcript
- Ethanol (200 proof)
- 50 mM Citrate Buffer (pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr™)

#### Procedure:

- Lipid Solution Preparation:
  - Dissolve the lipids (DOG-IM4, DSPC, Cholesterol, and DMPE-PEG2000) in ethanol at a molar ratio of 50:10:38.5:1.5.
  - The final lipid concentration in the ethanol solution should be 20 mg/mL.
- mRNA Solution Preparation:
  - Dilute the mRNA transcript in 50 mM citrate buffer (pH 4.0) to a concentration of 0.265 mg/mL.
- · Microfluidic Mixing:
  - Set up the microfluidic mixer according to the manufacturer's instructions.
  - Inject the lipid-ethanol solution and the mRNA-citrate buffer solution into the mixer at a flow rate ratio of 1:3 (ethanol:aqueous).
  - Maintain a combined final flow rate of 4 mL/min.
  - This process will yield a Nitrogen to Phosphate (N/P) ratio of 6.
- Dialysis:



- Dialyze the resulting LNP formulation against PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated components.
- Characterization:
  - Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
  - Measure the mRNA encapsulation efficiency using a Ribogreen assay.
  - Assess the integrity of the encapsulated mRNA using a fragment analyzer.

### **II. Non-Human Primate Immunization Protocol**

This protocol outlines the intramuscular administration of **Dog-IM4** LNPs to cynomolgus macaques.

#### Materials:

- Dog-IM4 LNP-encapsulated mRNA, sterile-filtered
- · Sterile syringes and needles
- Anesthesia as per institutional guidelines

Ethical Considerations: All animal studies must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

#### Procedure:

- · Animal Handling:
  - Acclimate the cynomolgus macaques to the facility and handling procedures.
  - Anesthetize the animals prior to immunization.
- Dose Preparation:



- Dilute the Dog-IM4 LNP formulation in sterile PBS to achieve the desired mRNA dose
  (e.g., 10 μg or 50 μg) in the final injection volume.
- Administration:
  - Administer the prepared dose via intramuscular (IM) injection. The specific muscle (e.g., quadriceps or deltoid) should be recorded.
- Immunization Schedule:
  - A prime-boost regimen is typically employed. For example, animals can be immunized twice at a defined interval (e.g., 3 or 4 weeks apart).
- · Post-Injection Monitoring:
  - Monitor the animals for any local reactogenicity (e.g., swelling at the injection site) and systemic adverse effects.
  - Collect blood samples at predetermined time points for immunological and safety analysis.

# III. Analysis of Immune Response

- 1. Hemagglutination Inhibition (HI) Assay:
- Collect serum samples from immunized animals.
- Perform HI assays using standard protocols to measure functional antibody titers against the specific influenza strain.
- 2. Cytokine and Chemokine Analysis:
- Collect plasma samples at various time points post-injection (e.g., 6, 24, 48 hours).
- Use a multiplex immunoassay (e.g., Luminex) to quantify the levels of various cytokines and chemokines (e.g., IL-1RA, I-TAC, eotaxin, IFN-α2a, IL-1β, IL-6, IL-15, CCL-1).

# **Visualizations**

Caption: Workflow for the formulation of **Dog-IM4** LNPs.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Dog-IM4 LNP for Non-Human Primate Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928210#dog-im4-Inp-protocol-for-non-human-primate-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com